

improving the purity of collected cells with Prisma APH

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Prisma APH Technical Support Center

Welcome to the **Prisma APH** Technical Support Center. Here you will find troubleshooting guidance and frequently asked questions to help you improve the purity of your collected cells and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of cells collected with the Prisma APH system?

The expected purity can vary depending on the cell type being isolated and the starting sample heterogeneity. However, with an optimized protocol, the **Prisma APH** system is designed to achieve high purity levels. Please refer to the table below for general guidance.

Target Cell Type	Starting Material	Expected Purity Range
T Cells (CD3+)	PBMCs	> 95%
B Cells (CD19+)	PBMCs	> 95%
Monocytes (CD14+)	PBMCs	> 90%
NK Cells (CD56+)	PBMCs	> 90%
Circulating Tumor Cells	Whole Blood	Highly variable



Q2: What are the key factors influencing cell purity in a Prisma APH run?

Several factors can impact the final purity of your collected cells. These include the quality of the starting sample, the accuracy of your target cell labeling, the optimization of the **Prisma APH** run parameters (e.g., flow rate, buffer composition), and the careful removal of non-target cells.

Q3: How can I assess the purity of my collected cells?

Post-collection purity assessment is crucial. The most common method is flow cytometry, using fluorescently labeled antibodies specific to your target cells and potential contaminating cell populations.

Troubleshooting Guides Low Cell Purity

Problem: The purity of the collected target cells is lower than expected.



Possible Cause	Recommended Solution
Suboptimal Sample Preparation	Ensure the starting cell suspension is a single-cell suspension, free of clumps and debris. Consider including a DNase I treatment step to reduce cell aggregation caused by DNA from dead cells.[1]
Non-Specific Antibody Binding	Use an appropriate blocking buffer (e.g., Fc block) before adding your target-specific antibody to prevent non-specific binding to other cells.
Insufficient Washing Steps	Increase the number or volume of washes to more effectively remove unbound antibodies and non-target cells.
Incorrect Instrument Settings	Verify that the flow rate and other instrument parameters are set according to the recommended protocol for your specific cell type.
High Number of Dead Cells	If the initial sample has low viability (<80%), consider performing a dead cell removal step prior to using the Prisma APH system.[1][2]
Carryover of Non-Target Cells	Be careful during the collection step to avoid disturbing the fraction containing the non-target cells.[3]

Low Cell Yield

Problem: The total number of collected target cells is lower than expected.



Possible Cause	Recommended Solution
Under-labeling of Target Cells	Ensure you are using the recommended concentration of the targeting antibody. Titrate the antibody to determine the optimal concentration for your specific cells.[4]
Cell Loss During Preparation	Minimize centrifugation steps and handle cells gently to avoid unnecessary cell loss.[2][5]
Harsh Enzymatic Digestion	If starting from tissue, optimize the duration and concentration of enzymatic digestion to maximize cell release without compromising viability.[6]
Incorrect Flow Rate	A flow rate that is too high may not allow for efficient capture of the target cells. A flow rate that is too low may extend the processing time and impact cell viability.
Cell Clumping	Improve sample preparation to minimize clumps, as these can trap target cells and prevent their collection.[7]

Low Cell Viability

Problem: The collected cells show poor viability.



Possible Cause	Recommended Solution
Extended Protocol Duration	Keep the entire cell collection process as short as possible. Prepare all buffers and reagents in advance.
Suboptimal Buffer Temperature	Keep cells on ice or at 4°C throughout the procedure, unless otherwise specified for your cell type.[7]
Mechanical Stress	Avoid vigorous pipetting or vortexing. Use widebore pipette tips to minimize shear stress on the cells.[5][7]
Inappropriate Buffer Composition	Use a calcium-free buffer containing a protein source (e.g., BSA or serum) to maintain cell health.
Cryopreservation Issues	If freezing cells post-collection, use a controlled- rate freezer and an appropriate cryoprotectant to ensure high viability upon thawing.

Experimental Protocols

Protocol: Preparation of a Single-Cell Suspension from PBMCs

- Start with peripheral blood mononuclear cells (PBMCs) isolated by density gradient centrifugation.
- Wash the cells by adding 10 volumes of cold PBS containing 2% FBS and centrifuging at $300 \times g$ for 10 minutes at 4° C.
- · Carefully remove the supernatant.
- Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA).
- Filter the cell suspension through a 40 μm cell strainer to remove any remaining clumps.



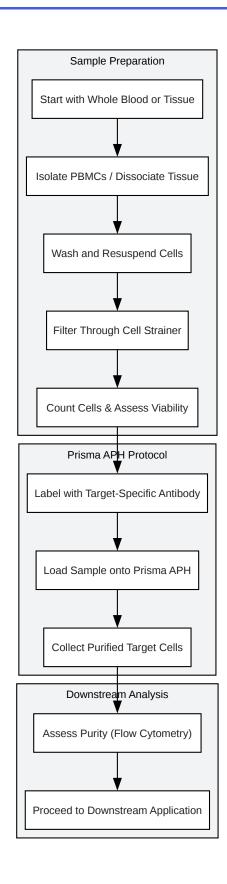
- Count the cells and assess viability using a hemocytometer and Trypan Blue staining. The viability should ideally be >90%.
- Adjust the cell concentration to the recommended density for your **Prisma APH** protocol.

Protocol: Purity Assessment by Flow Cytometry

- Take a small aliquot of your starting sample (pre-collection) and your final collected cells (post-collection).
- Stain the cells with fluorescently labeled antibodies specific for your target cell markers and markers for expected contaminating cells.
- Include a viability dye to exclude dead cells from the analysis.
- Incubate the cells with the antibodies according to the manufacturer's instructions, typically for 20-30 minutes at 4°C in the dark.
- Wash the cells to remove unbound antibodies.
- Resuspend the cells in an appropriate buffer for flow cytometry analysis.
- Acquire the samples on a flow cytometer and analyze the data to determine the percentage of target cells in the collected fraction.

Visual Guides

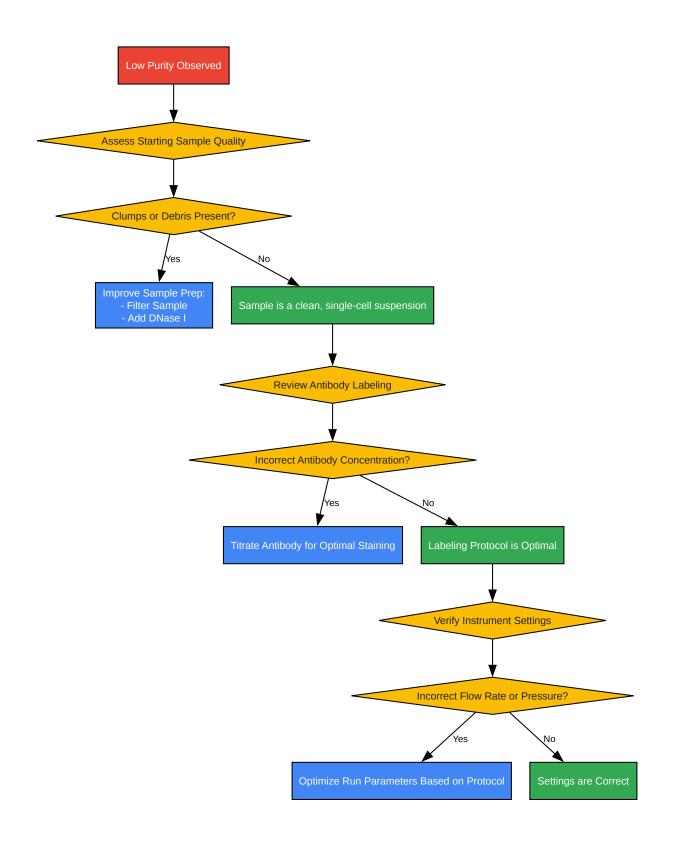




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Caption: Prisma APH Experimental Workflow.





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Caption: Troubleshooting Logic for Low Cell Purity.



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